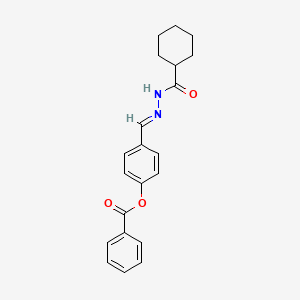
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C21H22N2O3 It is known for its unique structural features, which include a cyclohexylcarbonyl group and a carbohydrazonoyl linkage attached to a phenyl benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate typically involves a multi-step process:
Formation of Cyclohexylcarbonyl Hydrazone: The initial step involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylcarbonyl hydrazone.
Coupling with Benzoyl Chloride: The cyclohexylcarbonyl hydrazone is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The phenyl benzoate moiety can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its hydrazone linkage is particularly useful in bioconjugation techniques.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The cyclohexylcarbonyl group can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
Compared to similar compounds, 4-(2-(Cyclohexylcarbonyl)carbohydrazonoyl)phenyl benzoate stands out due to its specific structural features and reactivity. The presence of the cyclohexylcarbonyl group and the phenyl benzoate moiety provides unique chemical properties that can be exploited in various applications. Its versatility in undergoing different chemical reactions also makes it a valuable compound in research and industry.
特性
CAS番号 |
477733-32-7 |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H22N2O3/c24-20(17-7-3-1-4-8-17)23-22-15-16-11-13-19(14-12-16)26-21(25)18-9-5-2-6-10-18/h2,5-6,9-15,17H,1,3-4,7-8H2,(H,23,24)/b22-15+ |
InChIキー |
HCRIEAKDKHHLNU-PXLXIMEGSA-N |
異性体SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)

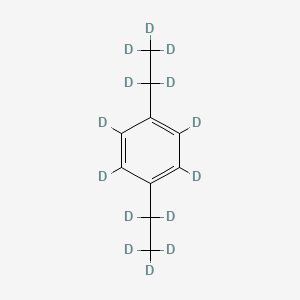

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)
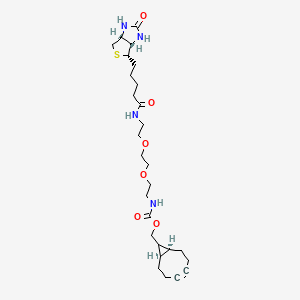
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
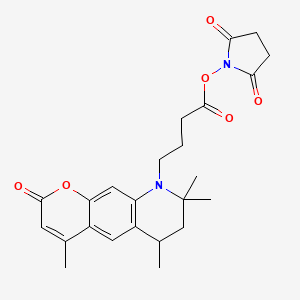
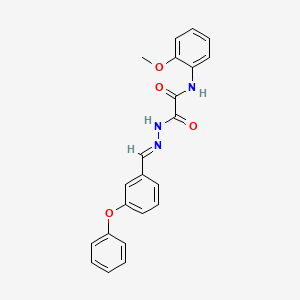
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
